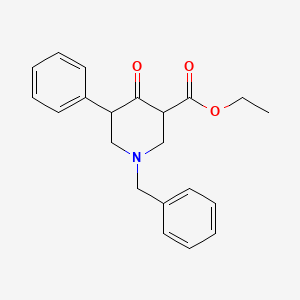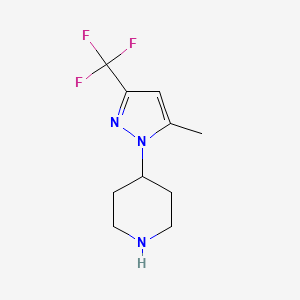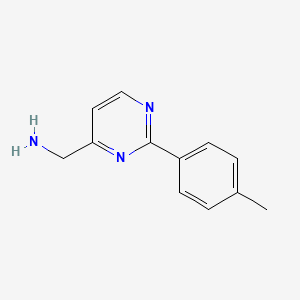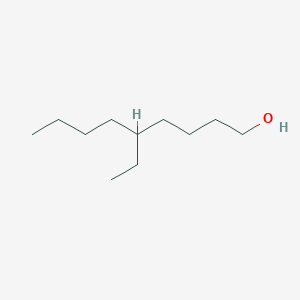
5-Ethyl-1-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fifth carbon. This compound is known for its use in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-nonanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of 1-octene to produce 5-ethyl-1-nonanal, followed by its reduction to this compound. This process is catalyzed by transition metal complexes and requires high-pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-ethyl-1-nonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 5-ethyl-1-nonane, using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Ethyl-1-nonanoic acid.
Reduction: 5-Ethyl-1-nonane.
Substitution: 5-Ethyl-1-chlorononane.
Applications De Recherche Scientifique
5-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent and reagent in biochemical assays.
Medicine: The compound is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and plasticizers
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-nonanol involves its interaction with specific molecular targets. In biochemical systems, it can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nonanol: A straight-chain alcohol with similar properties but lacks the ethyl substituent.
5-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: A longer chain alcohol with ten carbon atoms.
Uniqueness
5-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon influences its reactivity and interactions compared to other nonanol isomers .
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
5-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-8-11(4-2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
VBLPSLZNVSZHNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


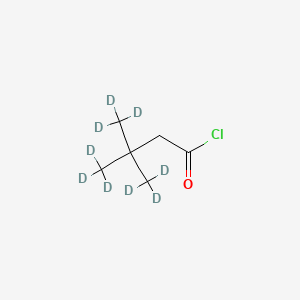
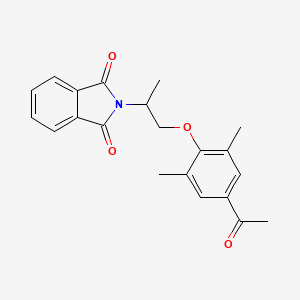
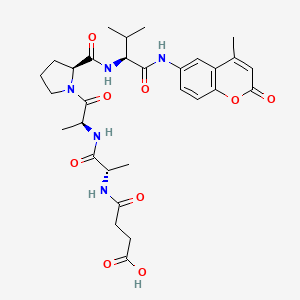
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)


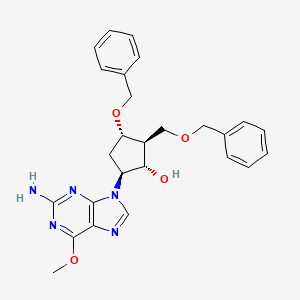
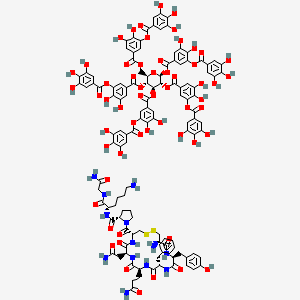
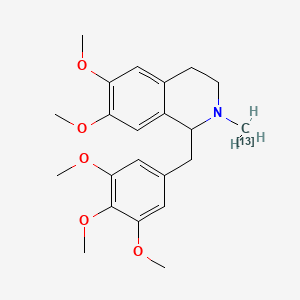
![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)
